
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing a Boc group involves the use of di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . This reaction can be carried out under solvent-free conditions .Molecular Structure Analysis
The molecular structure of the Boc group is represented by the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The Boc group can be removed from the molecule through a process known as deprotection . This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation, and decarboxylation of the resulting carbamic acid .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a component of many organic compounds and plays a crucial role in their chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Boc Group Migration : A fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state has been reported. This intramolecular process illustrates the reactivity and potential utility of tert-butoxycarbonyl-protected compounds in synthetic chemistry (Xue & Silverman, 2010).
Peptide Mimetic Synthesis : The compound has been used in the scalable synthesis of chiral building blocks like BocAHPBA and BocDMTA for assembling potent HIV protease inhibitors, demonstrating its value in the development of therapeutic agents (Ikunaka, Matsumoto, & Nishimoto, 2002).
Stereoisomer Synthesis : Research has led to the development of a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcasing the flexibility of tert-butoxycarbonyl-protected compounds in stereochemical manipulations (Bakonyi et al., 2013).
Structural Analysis and Characterization
Crystal Structure Determination : The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, was studied to understand the influence of N-methylation on peptide conformation, highlighting the importance of such compounds in structural biology (Jankowska et al., 2002).
NMR and Mass Spectrometry : The application of NMR and mass spectrometry techniques for the characterization and confirmation of the structure and stereochemistry of tert-butoxycarbonyl-protected compounds is a critical aspect of modern organic chemistry, as demonstrated in several studies.
Preparation of Biologically Active Compounds
Antibacterial Activity : Compounds derived from tert-butoxycarbonyl-protected amino acids, such as N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives, have been synthesized and evaluated for their antibacterial activities, showing potential as novel antibacterial agents (Song, Ma, & Zhu, 2015).
Heterocyclic Amino Acid Synthesis : The synthesis of novel functionalized heterocyclic amino acids, like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, showcases the utility of tert-butoxycarbonyl-protected intermediates in the development of new biologically active molecules (Dzedulionytė et al., 2021).
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism of action could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The boc group plays a significant role in organic synthesis, where it protects functional groups from unwanted reactions .
Pharmacokinetics
The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The primary result of the compound’s action is the protection of functional groups during organic synthesis . This allows for chemoselectivity in subsequent reactions .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The Boc group is known to be removed under acidic conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the acidity of the environment.
Zukünftige Richtungen
The use of the Boc group in organic synthesis continues to be a topic of research . For example, methods for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid have been described . This extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Biochemische Analyse
Biochemical Properties
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group in this compound acts as a protecting group, preventing unwanted reactions at the amino site. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and thus controlling the reaction pathway .
Cellular Effects
This compound influences various cellular processes by modulating the availability of free amino groups. This modulation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can inhibit the activity of certain enzymes that rely on free amino groups, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of amino acids into peptides. The Boc group is eventually removed, allowing the free amino group to participate in further metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution of the compound is crucial for its effectiveness in protecting amino groups during synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. The compound’s activity is influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its protective function .
Eigenschaften
IUPAC Name |
(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBJDMWGRKALK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




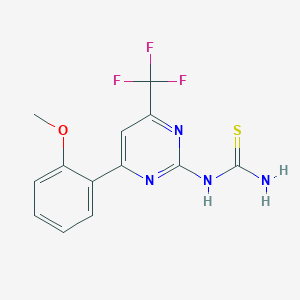
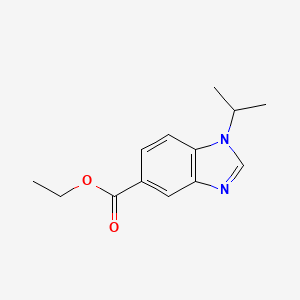
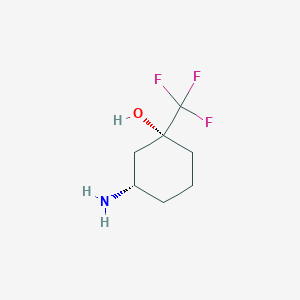

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)
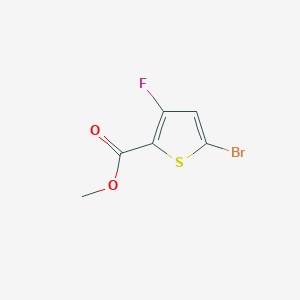


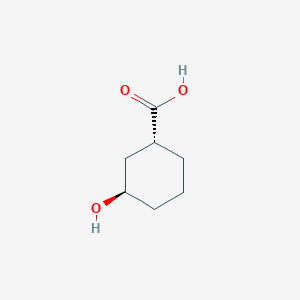
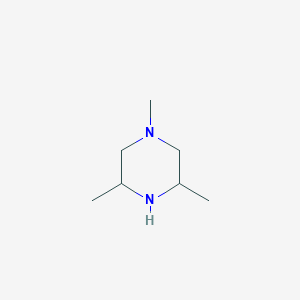
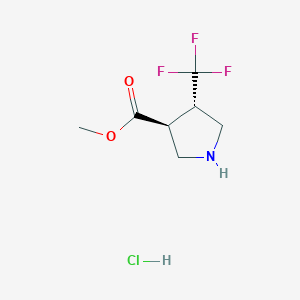

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)